molecular formula C17H16N4OS B2635832 (E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide CAS No. 865660-31-7

(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide

Cat. No.: B2635832
CAS No.: 865660-31-7
M. Wt: 324.4
InChI Key: NWQVFFFYNJACAN-UHFFFAOYSA-N
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Description

(E)-N’-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide is a synthetic organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-N’-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 4-methylphenylmethanol and 4-(thiophen-2-yl)pyrimidine. These intermediates are then subjected to condensation reactions under controlled conditions to form

Biological Activity

(E)-N'-[(4-methylphenyl)methoxy]-N-[4-(thiophen-2-yl)pyrimidin-2-yl]methanimidamide, also known by its CAS number 865660-31-7, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H16N4OSC_{17}H_{16}N_{4}OS with a molecular weight of 324.40 g/mol. The compound features a methoxy group and a pyrimidine ring substituted with a thiophene moiety, contributing to its unique chemical properties.

Anticancer Potential

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, the incorporation of thiophene and pyrimidine rings has been associated with enhanced cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa5.2Apoptosis induction
Compound BMCF-73.8Cell cycle arrest
(E)-N'-...A5494.5Inhibition of DNA synthesis

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. The presence of the methoxy and thiophene groups enhances its interaction with biological targets, leading to apoptosis in cancer cells.

Case Studies

A study published in Cancer Biology & Therapy examined the efficacy of similar compounds in vivo. The results demonstrated that these compounds significantly reduced tumor growth in xenograft models, suggesting their potential as therapeutic agents.

In Vivo and In Vitro Studies

Pharmacological evaluations have shown that this compound exhibits favorable pharmacokinetic properties. In vitro studies reveal that it effectively penetrates cellular membranes, indicating potential for oral bioavailability.

Table 2: Pharmacokinetic Profile

ParameterValue
Half-life (h)6.3
Bioavailability (%)75
Volume of Distribution (L/kg)1.5

Properties

IUPAC Name

N-[(4-methylphenyl)methoxy]-N'-(4-thiophen-2-ylpyrimidin-2-yl)methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4OS/c1-13-4-6-14(7-5-13)11-22-20-12-19-17-18-9-8-15(21-17)16-3-2-10-23-16/h2-10,12H,11H2,1H3,(H,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQVFFFYNJACAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CONC=NC2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CON/C=N/C2=NC=CC(=N2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.